molecular formula C22H20Br2O5 B11077211 methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

Cat. No.: B11077211
M. Wt: 524.2 g/mol
InChI Key: ZGPGPKKNZBDETJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of bromine atoms and other functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate can be achieved through multi-step organic synthesis. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate is unique due to its chromene core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H20Br2O5

Molecular Weight

524.2 g/mol

IUPAC Name

methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C22H20Br2O5/c1-11(2)17(20(25)12-4-6-13(23)7-5-12)18-15-10-14(24)8-9-16(15)29-22(27)19(18)21(26)28-3/h4-11,17-19H,1-3H3

InChI Key

ZGPGPKKNZBDETJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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